(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN6O and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition
One of the crucial areas of research involving arylpiperazine derivatives, including compounds similar to the specified chemical, is their metabolism and disposition in clinical applications. These derivatives, which are primarily used for treating depression, psychosis, or anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their various serotonin receptor-related effects in humans and animals. However, many aspects of these metabolites remain largely unexplored, despite their uncontrolled use as amphetamine-like designer drugs. This area of study is particularly significant for understanding the pharmacological actions and potential side effects of these compounds (Caccia, 2007).
Antifungal Activity
Researchers have also focused on the use of certain chemical compounds, including those related to the specified compound, in combating agricultural diseases like Bayoud disease, which affects date palms. Studies have identified specific antifungal pharmacophore sites in these compounds, offering a path to understanding their biological activity against certain pathogens. This research is particularly relevant for developing more effective antifungal agents and understanding drug-target interactions (Kaddouri et al., 2022).
DNA Binding and Drug Design
The binding of certain synthetic dyes, like Hoechst 33258, to the minor groove of double-stranded B-DNA has been a significant research focus. These compounds serve as models for understanding DNA sequence recognition and binding, which is crucial for the development of therapeutic agents targeting specific DNA sequences. This line of research is vital for drug design and understanding the interactions of these compounds with genetic material (Issar & Kakkar, 2013).
Synthesis and Application of Hybrid Catalysts
The synthesis and application of hybrid catalysts for developing pharmaceutical and medicinal compounds have been an area of active research. The pyranopyrimidine core, related to the specified compound, is a key precursor in these industries due to its broader synthetic applications and bioavailability. Understanding the synthetic pathways and the application of these compounds is crucial for the pharmaceutical industry, offering pathways to novel treatments and drugs (Parmar et al., 2023).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects . They have been found to have potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
Related pyrazole-bearing compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to their antileishmanial and antimalarial effects
Cellular Effects
Related pyrazole derivatives have been shown to have significant effects on various types of cells . For example, some pyrazole compounds have demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolate . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related pyrazole compounds have been found to exert their effects at the molecular level through various mechanisms . For instance, some pyrazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their antileishmanial and antimalarial effects . These compounds may bind to these enzymes, inhibiting their activity and leading to changes in gene expression .
Dosage Effects in Animal Models
Related pyrazole compounds have been shown to have significant effects in animal models . For example, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities in mice .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-11-15(2)27(24-14)19-12-18(22-13-23-19)25-7-9-26(10-8-25)20(28)16-5-3-4-6-17(16)21/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRBOOYZLNYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.